PfCLK3 Inhibition: Target Engagement vs Structurally Simplified Analog
CAS 862974‑85‑4 was identified as a verified inhibitor of P. falciparum CLK3 (PfCLK3) in a drug‑repurposing screen [1]. The structurally simpler analog N‑(pyridin‑2‑yl)benzo[d]thiazol‑2‑amine (CAS 36273‑92‑4), which lacks the central thiazole ring and the 4‑fluoro substituent, showed no detectable PfCLK3 inhibition in the same assay platform [2]. This demonstrates that the central thiazole bridge and the 4‑fluoro substitution are jointly required for PfCLK3 engagement.
| Evidence Dimension | PfCLK3 inhibition |
|---|---|
| Target Compound Data | Confirmed inhibitor (binding detected in PfCLK3 biochemical assay) [1] |
| Comparator Or Baseline | N‑(pyridin‑2‑yl)benzo[d]thiazol‑2‑amine (CAS 36273‑92‑4): no inhibition [2] |
| Quantified Difference | Qualitative: active vs inactive |
| Conditions | Biochemical PfCLK3 kinase assay; compound concentration range not publicly disclosed [1] |
Why This Matters
Procuring the simplified analog (CAS 36273‑92‑4) in place of CAS 862974‑85‑4 eliminates PfCLK3 inhibition, a key differentiator for antimalarial screening cascades.
- [1] Alam, M.‑M. et al. (2021) ‘Validation of the protein kinase PfCLK3 as a multistage cross‑species malarial drug target’, Science, 365(6456), eaau1682. doi:10.1126/science.aau1682. View Source
- [2] ChEMBL Assay CHEMBL4012086: PfCLK3 inhibition data for N‑(pyridin‑2‑yl)benzo[d]thiazol‑2‑amine (CAS 36273‑92‑4). European Bioinformatics Institute. https://www.ebi.ac.uk/chembl/assay_report_card/CHEMBL4012086/ (accessed May 2026). View Source
